Anhydrobrazilic acid

Description

Historical Context and Early Investigations of Anhydrobrazilic Acid and Related Compounds

The history of this compound is intrinsically linked to the study of natural pigments, particularly brazilin (B1667509) and haematoxylin. The French chemist Michel-Eugène Chevreul was the first to prepare crystalline forms of both brazilin (in 1808) and haematoxylin (in 1810). gla.ac.uk Early structural investigations into these complex natural products were undertaken by numerous chemists. Notably, Liebermann and Burg determined the correct molecular formula for brazilin as C₁₆H₁₄O₅ in 1876. gla.ac.ukescholarship.org

The journey to understanding these molecules involved degrading them into smaller, more identifiable fragments. An important discovery was made by Herzig, who found that fusing brazilin with caustic potash yielded not only resorcinol (B1680541) but also protocatechuic acid. gla.ac.ukescholarship.org This provided crucial clues about the underlying chemical scaffolds.

This compound itself emerged from the chemical degradation of brazilin. It was identified as a dehydration product of brazillic acid. gla.ac.ukarchive.org The work of William Henry Perkin Jr. and Robert Robinson was pivotal in this area. In a 1908 publication, they detailed the synthesis of brazilinic acid and other derivatives, including this compound, which was crucial for confirming the constitutional structures of brazilin and haematoxylin. escholarship.orgrsc.org The conversion of this compound via hydrolysis into hydroxymethoxybenzoylpropionic acid and formic acid was a key reaction in these structural elucidation efforts. archive.org These early investigations, characterized by degradation and synthesis, were fundamental in establishing the structures of a complex family of natural products. gla.ac.ukrsc.org

Academic Significance of this compound within Natural Product Chemistry Research

Natural products, substances produced by living organisms, have historically been a cornerstone of organic chemistry and drug discovery. nih.govwikipedia.orgnih.gov They provide immense structural diversity and have served as challenging targets for total synthesis, thereby driving the development of new chemical reactions and strategies. wikipedia.orguni-bayreuth.de

This compound holds significance within this field for several reasons:

Structural Elucidation: As a key degradation product, it played an essential role in solving the complex structural puzzle of brazilin and haematoxylin, two important classical natural products. escholarship.orgrsc.org

Synthetic Target: The synthesis of this compound and its derivatives by chemists like Perkin and Robinson was a significant achievement, demonstrating the power of chemical synthesis to confirm structures proposed from degradation studies. rsc.org

Representative of a Privileged Scaffold: The compound features a chromone (B188151) core. nih.gov Chromone and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets, making them a rich source for drug discovery programs.

Link Between Primary and Secondary Metabolites: While this compound itself was historically known as a synthetic and degradation product, recent discoveries have identified it as a secondary metabolite in microorganisms. nih.govresearchgate.net Secondary metabolites are not essential for an organism's survival but are thought to provide an evolutionary advantage. wikipedia.orgwou.edu This places the compound at the intersection of historical chemical synthesis and modern biosynthesis research.

The study of compounds like this compound contributes to a deeper understanding of the complex molecular architectures found in nature and their potential interactions with biological systems. uni-bayreuth.de

Current Research Landscape and Key Unaddressed Questions Pertaining to this compound

Recent advancements in analytical techniques, particularly mass spectrometry-based metabolomics, have revitalized interest in this compound by identifying it as a naturally occurring molecule in microorganisms. A 2020 study identified this compound as one of the metabolites produced by Paenibacillus polymyxa SK1, an endophytic bacterium isolated from the bulbs of Lilium lancifolium. nih.gov This bacterium demonstrated significant antifungal activity against several plant pathogens, and its bioactive compounds, including this compound, are thought to contribute to this effect. nih.gov The compound has also been putatively identified in studies of Pseudoalteromonas sp. and in the rhizosphere, indicating its presence in diverse ecological niches. researchgate.netunitus.it

Despite these discoveries, the research landscape is marked by several key unaddressed questions:

Biological Activity Profile: While implicated in antifungal activity, the specific biological functions of this compound remain largely undetermined. nih.govbiorxiv.org Its inclusion in screening libraries for drug discovery suggests a recognized potential, but comprehensive studies of its bioactivity are lacking. ontosight.aiucsd.educellimagelibrary.org

Mechanism of Action: The molecular mechanisms through which this compound might exert any biological effects are unknown. ontosight.ai

Biosynthetic Pathway: The precise enzymatic steps leading to the production of this compound in microorganisms have not been elucidated. Understanding its biosynthesis could enable biotechnological production.

Ecological Role: The function of this compound in the complex chemical interactions between microbes, and between microbes and plants, is yet to be explored. nih.govunitus.it

Ongoing research into natural products aims to identify new compounds and better understand their mechanisms of action, and this compound presents a case where a historically known chemical entity has re-emerged as a novel natural product with unexplored potential. nih.gov

Scope and Objectives of the Comprehensive Academic Review on this compound

The scope of this review is to consolidate the existing knowledge on this compound, focusing exclusively on its chemical and academic aspects. It traces the compound's journey from its origins as a key derivative in the structural elucidation of brazilin to its recent identification as a microbial secondary metabolite.

The primary objectives are:

To provide a clear historical narrative of the early chemical investigations involving this compound and its parent compounds.

To articulate the academic importance of this compound within the broader context of natural product synthesis and structural chemistry.

To summarize the current state of research, highlighting its natural occurrence and the nascent exploration of its biological relevance.

To identify and clearly define the significant gaps in the current understanding of the compound, thereby outlining promising directions for future scientific inquiry.

This review aims to serve as a foundational resource for chemists and biologists interested in the chromone class of compounds and in the continuing discovery of bioactive molecules from natural sources.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

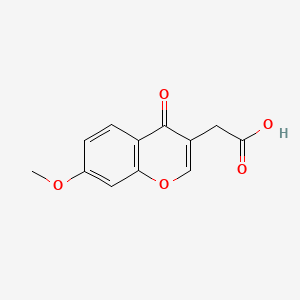

| IUPAC Name | 2-(7-methoxy-4-oxochromen-3-yl)acetic acid | nih.gov |

| Molecular Formula | C₁₂H₁₀O₅ | molinstincts.com |

| Molecular Weight | 234.20 g/mol | nih.gov |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O | nih.gov |

| InChIKey | KVQVEJPIQHNLTM-UHFFFAOYSA-N | molinstincts.com |

| Description | A member of the class of chromones. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29107-21-9 |

|---|---|

Molecular Formula |

C12H10O5 |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

2-(7-methoxy-4-oxochromen-3-yl)acetic acid |

InChI |

InChI=1S/C12H10O5/c1-16-8-2-3-9-10(5-8)17-6-7(12(9)15)4-11(13)14/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

KVQVEJPIQHNLTM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of Anhydrobrazilic Acid

Natural Sources and Distribution of Anhydrobrazilic Acid

This compound is a naturally occurring chemical compound that has been identified in both botanical and microbial sources. Its distribution, while not widespread, is notable for its presence in specific biological contexts.

Botanical Origins and Specific Organismal Habitats

This compound has been detected in the root exudates of tomato plants (Solanum lycopersicum) grown under conditions of sulfur deficiency. unitus.it Its production in this context suggests a role in the plant's response to nutrient stress. unitus.it The compound is also linked to the endophytic bacterium Paenibacillus polymyxa SK1, which was isolated from the bulbs of the herbaceous flowering plant Lilium lancifolium. nih.gov While the bacterium produces the acid, the lily provides the specific habitat for the microbe. nih.gov

Microbial Production and Bio-Isolation Potential of this compound

The primary identified microbial source of this compound is the endophytic bacterium Paenibacillus polymyxa, specifically strain SK1. nih.govepa.gov This bacterium was isolated from the inner tissues of Lilium lancifolium bulbs. nih.gov The genus Paenibacillus is recognized for its role as plant growth-promoting rhizobacteria (PGPR) and its ability to produce a variety of bioactive secondary metabolites, including organic acids and antifungal compounds. nih.govresearchgate.netresearchgate.net The isolation of this compound from a Paenibacillus culture demonstrates the potential for microbial fermentation as a method for its production. nih.govnih.gov Members of this genus, such as P. polymyxa, are known to be facultative anaerobes that can be cultivated on various media, suggesting that production could be scaled for bio-isolation purposes. nih.govresearchgate.net

Advanced Methodologies for the Isolation and Purification of this compound

The isolation of pure this compound from complex natural sources like bacterial cultures or plant extracts requires a multi-step approach involving extraction and purification.

Chromatographic Techniques in this compound Purification

Due to its chemical structure, which includes a carboxylic acid and a chromone (B188151) ring system, this compound is a polar and ionizable molecule. molinstincts.comnih.gov Chromatographic techniques are essential for purifying such compounds from complex mixtures. hilarispublisher.comsinobiological.com

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative-scale purification of natural products. hilarispublisher.com For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used to elute compounds based on their hydrophobicity. biotage.com

Ion-Exchange Chromatography (AEC): Given the presence of a carboxylic acid group, which is anionic at neutral or basic pH, AEC can be employed. sinobiological.combiotage.com This technique separates molecules based on their net charge by using a stationary phase with charged groups that reversibly bind oppositely charged molecules. sigmaaldrich.com

Column Chromatography: This is a fundamental preparative technique where a sample is passed through a column packed with a stationary phase like silica (B1680970) gel. hilarispublisher.com By using a solvent gradient (a gradual change in solvent polarity), compounds can be separated based on their differential adsorption to the stationary phase. hilarispublisher.com

The selection of a specific chromatographic method depends on the scale of purification and the nature of the impurities to be removed. sigmaaldrich.com Often, a combination of different chromatographic steps is necessary to achieve high purity. frontiersin.org

Extraction Optimization Strategies for this compound from Complex Matrices

The initial step in isolating this compound is its extraction from the source material (e.g., bacterial broth or plant tissue).

A documented method for extracting this compound from a Paenibacillus polymyxa culture involves a solvent partition method. nih.gov The cell-free culture supernatant is extracted with an organic solvent, ethyl acetate (B1210297). nih.gov The solvent phase, containing the desired compound, is then separated and evaporated to yield a crude extract. nih.gov

To maximize the recovery of the target compound, extraction strategies can be optimized. nih.gov Key parameters that can be adjusted include:

pH: The pH of the aqueous solution is critical when extracting an acidic compound. masterorganicchemistry.com Adjusting the pH to be below the pKa of the carboxylic acid group on this compound would neutralize its charge, increasing its solubility in organic solvents like ethyl acetate and thus improving extraction efficiency.

Solvent Choice: The selection of the extraction solvent is crucial. Solvents are chosen based on their ability to dissolve the target compound while minimizing the co-extraction of impurities. nih.gov

Temperature and Time: Extraction yield can be influenced by temperature and the duration of the extraction process. ekb.eg

Response Surface Methodology (RSM): This is a statistical approach used to optimize complex processes by evaluating the effects of multiple variables simultaneously. nih.govekb.eg By systematically varying factors like pH, temperature, and time, RSM can identify the optimal conditions for maximizing the extraction yield of this compound. nih.gov

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is understood to be closely related to the well-studied pathways of flavonoids and homoisoflavonoids. escholarship.org While the precise enzymatic steps are not fully detailed, the pathway is believed to originate from primary metabolites and proceed through key intermediates.

The proposed biosynthetic pathway is thought to begin with precursors from the phenylpropanoid pathway. frontiersin.org This pathway converts amino acids, such as phenylalanine or tyrosine, into various phenolic compounds. frontiersin.org The core structure is assembled via a pathway similar to that for chalcones, which are precursors to all flavonoids. escholarship.orgfrontiersin.org

A defining feature of homoisoflavonoids, the class to which this compound belongs, is the presence of an additional carbon atom compared to the typical C15 flavonoid skeleton. escholarship.org Feeding experiments with labeled precursors suggest that this extra carbon is derived from the methyl group of the amino acid methionine. escholarship.org

Table 1: Proposed General Steps in this compound Biosynthesis

| Step | Precursor(s) | Key Intermediate/Product | General Enzymatic Process | Supporting Evidence/Analogy |

|---|---|---|---|---|

| 1 | L-Phenylalanine / L-Tyrosine | p-Coumaroyl-CoA | Phenylpropanoid Pathway | General flavonoid biosynthesis. frontiersin.org |

| 2 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone-type Intermediate | Condensation (Chalcone Synthase-like activity) | Chalcone (B49325) biosynthesis. escholarship.org |

| 3 | Chalcone-type Intermediate + S-Adenosyl Methionine | Homoisoflavonoid Skeleton | Methylation/Rearrangement | Feeding experiments showing carbon origin from methionine. escholarship.org |

| 4 | Homoisoflavonoid Intermediate (e.g., 3-benzylchroman-4-one) | This compound | Oxidation, Cyclization, and other modifications | Structural relationship to brazilin (B1667509) and other derivatives. escholarship.orgresearchgate.net |

Identification of Precursors and Intermediates in this compound Biosynthesis

The biosynthesis of complex natural products like this compound begins with simple, primary metabolites. nih.govnih.gov For compounds with aromatic rings, these precursors often originate from the shikimate pathway, while other parts of the carbon skeleton can be derived from the acetate-malonate pathway. nih.gov

Strong evidence from related compounds suggests that the biosynthesis of the core structure of this compound likely involves a chalcone precursor, such as sappanchalcone. researchgate.net This intermediate is believed to be a key starting point for a diverse array of structures, including brazilin-type compounds. researchgate.net The pathway would proceed through several key intermediates, likely involving cyclization and functional group modifications. Given that this compound is a dehydrated form of brazilinic acid, it is highly probable that brazilinic acid or a closely related hydrated compound is a direct precursor. gla.ac.ukescholarship.org

The general biosynthesis of secondary metabolites often draws from a pool of key intermediates from primary metabolism, including short-chain fatty acids, amino acids, and isoprenoid units. nih.govmdpi.com For a compound like this compound, precursors from the shikimate and polyketide pathways are most probable.

| Potential Precursor/Intermediate | Proposed Role in Pathway | Basis of Inclusion |

| Shikimic Acid | Primary precursor for the aromatic ring systems. | A fundamental building block for aromatic compounds in bacteria and plants. nih.gov |

| Malonyl-CoA | Extender unit for the polyketide chain. | A common precursor in the biosynthesis of polyketides and flavonoids. nih.govwikipedia.org |

| Sappanchalcone | Key chalcone intermediate. | Identified as a precursor to diverse brazilin-type homoisoflavonoids. researchgate.net |

| Brazilinic Acid | Direct hydrated precursor. | This compound is the dehydrated form of brazilinic acid. gla.ac.ukescholarship.org |

| Homoisoflavonoids | Class of intermediates. | This compound belongs to this structural class, suggesting a shared pathway. researchgate.netarchive.org |

Enzymatic Steps and Proposed Reaction Mechanisms in this compound Formation

While the specific enzymes for this compound biosynthesis have not been fully characterized, a proposed pathway can be constructed based on known enzymatic reactions in the formation of related flavonoids and homoisoflavonoids. nih.govwikipedia.org The process requires a series of coordinated enzymatic steps to build the complex molecular architecture from simple precursors.

The initial step is likely catalyzed by a chalcone synthase (CHS) , which performs a condensation reaction between precursors from the phenylpropanoid and acetate-malonate pathways to form the characteristic chalcone scaffold. researchgate.net Following this, a sequence of enzymatic modifications would occur. An isomerase would likely catalyze the cyclization of the chalcone into a flavanone-like structure. Subsequent reactions involving reductases , methyltransferases , and hydroxylases would modify the core structure to create the specific substitution pattern of the homoisoflavonoid skeleton.

The final step in the formation of this compound is a dehydration reaction. gla.ac.uk This would be catalyzed by a dehydratase (a type of lyase), which removes a molecule of water from the immediate precursor, likely brazilinic acid, to form the stable anhydro- structure. The formation of amide or ester bonds within biosynthetic pathways often requires energy from ATP hydrolysis, a process catalyzed by enzymes such as those in the ATP-grasp family, although their direct involvement here is speculative. nih.gov

| Proposed Enzymatic Step | Enzyme Class | Proposed Reaction Mechanism |

| Chalcone Scaffolding | Transferase (Chalcone Synthase) | Condensation of aromatic and polyketide precursors to form a chalcone intermediate. researchgate.net |

| Isomerization/Cyclization | Isomerase/Lyase | Intramolecular cyclization of the chalcone to form the foundational ring system of homoisoflavonoids. |

| Structural Modification | Oxidoreductase, Transferase | A series of reductions, hydroxylations, and/or methylations to functionalize the core structure. |

| Dehydration | Lyase (Dehydratase) | Elimination of a water molecule from a hydrated precursor (e.g., brazilinic acid) to yield this compound. gla.ac.uk |

Genetic and Molecular Regulation of this compound Production in Biological Systems

The production of secondary metabolites like this compound is tightly regulated at the genetic level to ensure it occurs at the appropriate time and in response to specific cellular or environmental signals. wikipedia.org In bacteria such as Paenibacillus polymyxa, the genes encoding the enzymes for a specific biosynthetic pathway are often physically clustered together on the chromosome in a functional unit called an operon. nih.gov This arrangement allows for the coordinated expression of all necessary enzymes.

The expression of these biosynthetic gene clusters is controlled by regulatory proteins—activators and repressors—that bind to specific DNA sequences near the promoter of the operon. pressbooks.pub These regulatory proteins, in turn, respond to various signals. These can include the internal metabolic state of the cell, such as the accumulation of a precursor or the depletion of a key nutrient, or external environmental cues, such as the presence of competing microbes or symbiotic partners. wikipedia.orgnih.gov

In eukaryotes, gene regulation is more complex and can occur at multiple levels, including chromatin remodeling, transcription, and post-transcriptional processing. pressbooks.pubnih.gov Nucleic acid modifications, such as DNA methylation, can also play a crucial role in silencing or activating gene expression. nih.gov While the specific regulatory network for this compound is unknown, it is likely governed by these conserved principles of genetic control, linking its production to the physiological needs and environmental context of the organism.

| Regulatory Mechanism | Description | Potential Role in this compound Biosynthesis |

| Gene Clustering (Operon) | Genes for a single metabolic pathway are grouped together for coordinated transcription. | Likely controls the expression of the this compound biosynthetic enzymes in Paenibacillus polymyxa. nih.gov |

| Transcriptional Regulation | Activator and repressor proteins bind to DNA to turn gene expression on or off. | Controls the initiation of the pathway in response to specific molecular signals (e.g., nutrient levels, cell density). wikipedia.orgpressbooks.pub |

| Environmental Signaling | External cues (e.g., stress, nutrient availability) trigger signaling cascades that alter gene expression. | Production may be induced by specific environmental conditions, such as interaction with the host plant or microbial competitors. researchgate.net |

| Feedback Inhibition | The final product of a pathway inhibits an early enzyme in the same pathway. | Could regulate the total amount of this compound produced to prevent over-accumulation. |

Chemical Synthesis and Structural Modifications of Anhydrobrazilic Acid

Total Synthesis Approaches to Anhydrobrazilic Acid

The total synthesis of this compound, a complex natural product derivative, presents a significant challenge that has been addressed through various synthetic strategies. Early work by Perkin and Robinson laid the foundation for the synthesis of this compound and its related structures. researchgate.netrsc.org

Retrosynthetic Analysis and Key Synthetic Intermediates of this compound

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inslideshare.netias.ac.in For this compound, this process involves identifying key bond disconnections that break the complex tetracyclic structure into more manageable synthetic precursors.

A plausible retrosynthetic strategy for this compound would involve the disconnection of the ether linkage and the lactone ring as key steps. This approach simplifies the target molecule into key intermediates. The analysis begins by identifying the final transformations required to assemble the molecule, such as the formation of the lactone and the pyran ring.

Key Synthetic Intermediates:

Substituted Indane Derivatives: These form the core of the molecule and are crucial for establishing the correct stereochemistry.

Aromatic Precursors: Phenolic compounds are necessary to construct the chromane (B1220400) moiety of the molecule.

Functionalized Side Chains: These are required for the eventual formation of the lactone ring.

The general approach involves the imaginary breaking of bonds (disconnection) and functional group interconversions (FGI) to simplify the target molecule. lkouniv.ac.in For instance, an ester, such as the lactone in this compound, can be retrosynthetically disconnected to an alcohol and a carboxylic acid. youtube.com

Stereoselective and Regioselective Strategies for this compound Synthesis

The synthesis of this compound requires precise control over stereochemistry and regiochemistry. Stereoselective reactions are crucial for establishing the correct spatial arrangement of atoms, particularly at the chiral centers of the molecule. masterorganicchemistry.com Regioselective reactions ensure that chemical modifications occur at the desired position in the molecule. masterorganicchemistry.com

Stereoselective Strategies:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. rsc.org

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

Regioselective Strategies:

Protecting Groups: Temporarily blocking reactive functional groups to direct reactions to other parts of the molecule.

Directing Groups: Functional groups that influence the position of incoming reagents.

Control of Reaction Conditions: Varying temperature, solvents, and reagents can influence the regiochemical outcome of a reaction.

One-pot stereoselective synthesis methods, which combine multiple reaction steps in a single flask, can be efficient for constructing complex molecules like this compound. organic-chemistry.org

Challenges and Innovations in this compound Total Synthesis

Common Challenges:

Construction of the Fused Ring System: Creating the tetracyclic core with the correct cis-fusion of the indane and chromane rings can be difficult.

Stereocenter Control: Establishing the multiple stereocenters with the correct relative and absolute configurations is a major hurdle.

Functional Group Compatibility: The various functional groups present in the intermediates may not be compatible with all reaction conditions, necessitating the use of protecting groups.

Innovations in Synthesis:

Cascade Reactions: Designing a series of reactions that occur sequentially in a single pot can significantly improve efficiency and reduce the number of purification steps. 20.210.105

Novel Reagents and Catalysts: The development of new reagents and catalysts can enable more efficient and selective transformations.

Palladium-Catalyzed Annulation: The use of palladium-catalyzed reactions has been a significant innovation in forming key carbon-carbon bonds in the synthesis of related compounds like brazilin (B1667509). researchgate.net

Semisynthesis and Derivatization of this compound Analogues

Semisynthesis, which starts from a naturally occurring compound, and derivatization are important strategies for producing analogues of this compound. nih.gov These analogues are valuable for studying structure-activity relationships and developing new compounds with potentially enhanced biological activities.

Design Principles for this compound Derivatives

The design of this compound derivatives is guided by principles aimed at exploring the chemical space around the core structure. nih.gov This involves making systematic modifications to different parts of the molecule and evaluating their effects.

Key Design Principles:

Scaffold Hopping: Replacing parts of the molecular scaffold with other chemical moieties to explore new structural motifs.

Functional Group Modification: Altering existing functional groups, such as the carboxylic acid or hydroxyl groups, to change the electronic and steric properties of the molecule. mdpi.com

Introduction of New Substituents: Adding new chemical groups to the aromatic ring or other positions to probe interactions with biological targets.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to guide the design of new derivatives by predicting their binding affinity and interaction with target proteins. nih.govmdpi.com

Chemical Modification Strategies and Reaction Mechanisms of this compound

Various chemical modification strategies can be employed to synthesize derivatives of this compound. frontiersin.orgresearchgate.net These modifications target specific functional groups within the molecule.

Modification of the Carboxylic Acid Group:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Reduction: Conversion to a primary alcohol.

Modification of the Aromatic Ring:

Electrophilic Aromatic Substitution: Introduction of substituents such as nitro, halogen, or alkyl groups.

Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Heck couplings to attach new aryl or vinyl groups.

Library Synthesis and Diversification of this compound Scaffolds for Research

The generation of molecular libraries around a core scaffold is a cornerstone of modern medicinal chemistry and chemical biology, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds. While specific high-throughput synthesis of this compound libraries is not extensively documented in publicly available literature, the structural features of the this compound core lend themselves to a variety of established chemical transformations. A theoretical approach to the library synthesis and diversification of this compound scaffolds can be proposed based on the known reactivity of its constituent functional groups: a carboxylic acid, a ketone, a methoxy (B1213986) group on an aromatic ring, and the chromenone core itself.

The this compound scaffold presents multiple points for diversification, allowing for the systematic modification of its physicochemical and pharmacological properties. A focused library could be designed to explore the chemical space around this natural product-derived core, potentially yielding compounds with novel biological activities. The primary sites for modification are the carboxylic acid moiety, the aromatic ring, and the ketone functionality.

Diversification via the Carboxylic Acid Group:

The carboxylic acid is a highly versatile functional group for library synthesis, primarily through the formation of amide or ester derivatives. Standard parallel synthesis techniques could be employed to react the this compound core with a diverse library of amines or alcohols.

Amide Library Synthesis: Using automated parallel synthesis platforms, this compound can be coupled with a wide array of primary and secondary amines to generate a library of amides. This transformation introduces a diverse set of substituents (R groups), altering properties such as polarity, hydrogen bonding capacity, and steric bulk. The use of various coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) can facilitate these reactions under mild conditions.

Ester Library Synthesis: Similarly, esterification with a library of diverse alcohols can be achieved. While standard Fischer esterification conditions might be too harsh for the core structure, milder methods such as Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) or conversion to the acid chloride followed by reaction with alcohols would be suitable for parallel synthesis.

Table 1: Proposed Amide and Ester Derivatives of this compound

| Entry | Derivative Type | Reagent (Example) | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|---|

| 1 | Amide | Benzylamine | -C(O)NHCH₂Ph | Introduction of various alkyl, aryl, and heterocyclic amines. |

| 2 | Amide | Morpholine | -C(O)N(CH₂CH₂)₂O | Variation in cyclic and acyclic secondary amines. |

| 3 | Ester | Ethanol | -C(O)OCH₂CH₃ | Introduction of a wide range of aliphatic and aromatic alcohols. |

Diversification of the Aromatic Ring:

The methoxy-substituted aromatic ring of the this compound scaffold offers further opportunities for diversification.

Demethylation and Re-alkylation/Acylation: The methoxy group can be selectively cleaved using reagents like boron tribromide (BBr₃) to yield a phenolic hydroxyl group. This phenol (B47542) is a versatile handle for introducing diversity. It can be re-alkylated with a variety of alkyl halides or subjected to Mitsunobu reaction conditions with a library of alcohols. Alternatively, acylation with different acid chlorides or anhydrides would yield a library of esters.

Electrophilic Aromatic Substitution: The electron-rich nature of the aromatic ring could potentially allow for electrophilic substitution reactions such as nitration or halogenation, although regioselectivity could be a challenge and would need careful optimization. These new functional groups could then serve as handles for further diversification, for instance, reduction of a nitro group to an amine followed by acylation or sulfonylation.

Table 2: Proposed Modifications of the Aromatic Ring

| Entry | Reaction Type | Reagent (Example) | Modification | Subsequent Diversification Potential |

|---|---|---|---|---|

| 1 | Demethylation | BBr₃ | -OCH₃ → -OH | Alkylation, acylation, etherification with diverse R-groups. |

| 2 | Re-alkylation | Benzyl (B1604629) bromide | -OH → -OCH₂Ph | Introduction of various alkyl and benzyl groups. |

| 3 | Acylation | Acetyl chloride | -OH → -OC(O)CH₃ | Formation of esters with diverse acyl groups. |

Modifications of the Ketone Group:

The ketone at position 4 of the chromenone core is another site for introducing structural diversity, although reactions at this position might be more challenging due to the conjugated system.

Reduction and Derivatization: Reduction of the ketone, for instance using sodium borohydride (B1222165) (NaBH₄), would lead to a secondary alcohol. This new hydroxyl group could then be acylated or etherified to introduce new functionalities.

Wittig-type Reactions: Although potentially difficult on this substrate, exploration of olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction could introduce exocyclic double bonds, which could be further functionalized (e.g., via hydrogenation or epoxidation).

The combination of these diversification strategies in a combinatorial or parallel synthesis fashion would allow for the generation of a large and diverse library of this compound derivatives. Such a library would be an invaluable tool for screening against various biological targets to identify novel lead compounds for drug discovery and to probe the chemical biology of different cellular pathways.

Advanced Structural Characterization and Spectroscopic Analysis of Anhydrobrazilic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Anhydrobrazilic Acid Structure Elucidation

Modern spectroscopic methods are indispensable for characterizing the nuanced structural features of this compound. wikipedia.orgnih.gov These techniques probe the magnetic and electronic properties of the molecule, offering a detailed picture of its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. wikipedia.orgmeasurlabs.com Advanced NMR methods, including two-dimensional (2D) experiments and solid-state NMR (ssNMR), provide deeper insights into the molecular structure of this compound. wikipedia.orgnih.gov

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. wikipedia.org For instance, in a molecule like methyl acetate (B1210297), the ¹H NMR spectrum shows two distinct signals because the protons in the two methyl groups are in different chemical environments. libretexts.org Similarly, for this compound, these techniques would reveal correlations between protons and carbons, helping to piece together the intricate ring system and the placement of substituents. The chemical shifts in ¹H NMR are indicative of the local electronic environment; for example, protons attached to carbons bearing electronegative atoms like oxygen are shifted downfield. libretexts.org

Solid-state NMR (ssNMR) is particularly valuable for studying molecules in their solid form, providing information about structure, dynamics, and polymorphism. nih.govwikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, which would otherwise lead to broad, uninformative spectral lines. wikipedia.org This allows for the high-resolution analysis of crystalline or amorphous solid samples of this compound, revealing details about intermolecular interactions and packing that are absent in solution-state NMR. nih.gov

Below is a hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data for similar structural motifs. libretexts.orgacs.orgsigmaaldrich.comresearchgate.net

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methoxy (B1213986) (-OCH₃) | ~3.8 | ~56 | Protons and carbon of the methoxy group. |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 | Protons and carbons of the aromatic ring. |

| Methylene (B1212753) (-CH₂-) | ~2.5 - 3.0 | ~35 | Protons and carbon of the methylene group in the side chain. |

| Carboxyl (-COOH) | >10 | ~170-180 | The acidic proton signal can be broad and is solvent-dependent. |

| Carbonyl (C=O) | - | ~190 | Ketone carbonyl carbon. |

| Quaternary Carbons | - | 120 - 160 | Aromatic and heterocyclic quaternary carbons. |

Note: This table is illustrative. Actual chemical shifts depend on the solvent, concentration, and temperature.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. biocompare.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) is crucial for determining its exact mass with high accuracy (typically below 5 ppm), which in turn allows for the unambiguous determination of its molecular formula (C₁₂H₁₀O₅). biocompare.comnih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. thermofisher.comnationalmaglab.orggithub.io This fragmentation pattern is often characteristic of the molecule's structure. Common fragmentation techniques include collision-induced dissociation (CID). thermofisher.com The fragmentation of this compound would likely involve characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid group.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the ion-filtering capabilities of a quadrupole analyzer with the high-resolution mass analysis of a time-of-flight analyzer. nationalmaglab.orgnih.govwiley-vch.de This setup is ideal for both identifying the molecular ion with high accuracy and obtaining detailed structural information from its fragmentation patterns in MS/MS mode. nih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion Type | m/z (Calculated) | Fragmentation Pathway |

| [M+H]⁺ | 235.0601 | Protonated molecule |

| [M-H₂O+H]⁺ | 217.0495 | Loss of a water molecule |

| [M-CO+H]⁺ | 207.0652 | Loss of carbon monoxide |

| [M-COOH]⁺ | 189.0597 | Loss of the carboxyl group |

| [M-H₂O-CO+H]⁺ | 189.0546 | Sequential loss of water and carbon monoxide |

Note: The fragmentation pathways are predictive and would need to be confirmed by experimental MS/MS data. The calculated m/z values are for the most abundant isotopes.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules like this compound. univ-amu.frencyclopedia.pub These methods measure the differential absorption of left and right circularly polarized light. encyclopedia.pub

ECD spectroscopy, which operates in the UV-Vis region, is sensitive to the electronic transitions within the molecule. encyclopedia.pub The resulting spectrum is highly dependent on the three-dimensional arrangement of the chromophores. encyclopedia.pubnih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov

VCD spectroscopy provides similar stereochemical information but probes the vibrational transitions in the infrared region. While potentially providing more detailed structural information due to a larger number of bands, its application can sometimes be limited by sample solubility in suitable non-coordinating solvents. nih.gov The combination of experimental chiroptical data with theoretical calculations provides a powerful and reliable method for elucidating the complex stereochemistry of this compound. nih.govnih.gov

X-ray Crystallography and Conformational Analysis of this compound

While spectroscopic methods provide a wealth of structural data, X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state. nih.govlibretexts.org

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that can determine the precise atomic and molecular structure of a crystal. libretexts.orgfzu.cz When a single crystal is exposed to an X-ray beam, the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. nih.gov By analyzing this pattern, a three-dimensional map of the electron density can be generated, from which the positions of individual atoms can be determined with high precision. nih.govfzu.cz This allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of this compound. libretexts.org

The formation of cocrystals, which are crystalline structures containing two or more different molecules held together by non-covalent interactions, can be a valuable strategy. uohyd.ac.ind-nb.info Cocrystallizing this compound with a suitable coformer can sometimes facilitate the growth of high-quality single crystals when the parent molecule is difficult to crystallize on its own. mdpi.comresearchgate.net Furthermore, studying cocrystal structures can provide insight into the intermolecular interactions, such as hydrogen bonding, that govern molecular recognition and crystal packing. uohyd.ac.inrsc.org

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | ~8.5 | Unit cell dimension. |

| b (Å) | ~12.1 | Unit cell dimension. |

| c (Å) | ~10.3 | Unit cell dimension. |

| β (°) | ~95.5 | Unit cell angle. |

| Volume (ų) | ~1050 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This data is purely illustrative and represents typical values for a small organic molecule.

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, molecules in solution or in biological systems are dynamic, existing as an ensemble of different conformations. nih.govnih.gov this compound possesses rotatable bonds, for example, around the carboxylic acid side chain, which allows for conformational flexibility. molinstincts.com

Understanding the conformational dynamics is crucial for comprehending its properties and interactions. Computational methods, such as molecular dynamics (MD) simulations, can be used to explore the conformational landscape of this compound. nih.govnih.gov These simulations can predict the relative energies of different conformers and identify the most stable or preferred orientations of the molecule's flexible parts. nih.govelifesciences.org This information, combined with experimental data from techniques like NMR, which can show evidence of conformational averaging, provides a more complete understanding of the molecule's behavior in different environments. sci-hub.se

Biological Activities and Mechanisms of Action of Anhydrobrazilic Acid Preclinical, in Vitro, and Non Human in Vivo Studies

Anti-inflammatory Mechanisms of Anhydrobrazilic Acid

The anti-inflammatory properties of this compound have not been extensively studied directly. However, research on brazilin (B1667509) provides significant insights into the potential mechanisms. Brazilin, the precursor to this compound, has demonstrated notable anti-inflammatory effects by modulating various aspects of the inflammatory cascade.

Studies on brazilin have shown its capability to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, brazilin effectively reduced the production of nitric oxide (NO), a significant inflammatory mediator. nih.gov Furthermore, it has been observed to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comfrontiersin.org For instance, one study found that brazilin was the most potent compound among those tested from Caesalpinia sappan in inhibiting LPS-induced NO production, and it also suppressed the generation of prostaglandin (B15479496) E2 (PGE2) and TNF-α. nih.gov The mechanism for this is partly attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov

Table 1: Effect of Brazilin on Inflammatory Mediators

| Cell Line | Inducer | Mediator Inhibited | Key Findings | Reference |

|---|---|---|---|---|

| RAW 264.7 | LPS | NO, PGE2, TNF-α | Brazilin was the most effective compound from C. sappan against NO production and also inhibited PGE2 and TNF-α. It downregulated iNOS, COX-2, and TNF-α mRNA expression. | nih.gov |

| RAW 264.7 | LPS | IL-6, TNF-α | All tested compounds from C. sappan, including brazilin, inhibited IL-6 and TNF-α secretion. Brazilin showed the strongest anti-inflammatory activity. | frontiersin.org |

The anti-inflammatory effects of compounds like brazilin are often mediated through the modulation of key cellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of inflammation. mdpi.comfrontiersin.org Research indicates that brazilin can suppress the activation of the NF-κB pathway. mdpi.comfrontiersin.org The NF-κB transcription factor is crucial for the expression of many pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. frontiersin.orgnih.gov Brazilin has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, which is a key step in its activation. researchgate.net

The MAPK signaling cascade, which includes pathways like ERK, p38, and JNK, also plays a significant role in the inflammatory response. frontiersin.org While direct evidence for this compound is lacking, some natural compounds with anti-inflammatory properties have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating inflammatory processes. frontiersin.orgmdpi.com

The anti-inflammatory potential of compounds is often assessed using various established models. In vitro studies frequently utilize cell lines such as RAW 264.7 murine macrophages, which, when stimulated with LPS, produce a robust inflammatory response. nih.govmdpi.com Human chondrocyte cell lines like SW1353 stimulated with IL-1β are also used to model inflammation in the context of joint diseases. frontiersin.org

For in vivo assessments, models like the carrageenan-induced paw edema in rats are commonly employed to evaluate acute inflammation. frontiersin.org Another model is the collagen-induced arthritis (CIA) model in mice, which is used to study chronic inflammatory disorders like rheumatoid arthritis. researchgate.net In a study using the CIA mouse model, brazilin was found to attenuate the severity of arthritis and reduce the serum levels of inflammatory cytokines. researchgate.net

Antioxidant Mechanisms of this compound

The antioxidant activity of this compound has not been specifically detailed, but the antioxidant properties of brazilin and related phenolic compounds are well-documented.

Phenolic compounds are known for their ability to scavenge free radicals, thereby mitigating oxidative stress. frontiersin.org Brazilin has demonstrated significant radical scavenging activity in various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In one study, the IC50 value for the DPPH radical scavenging activity of brazilin was found to be lower than that of vitamin C, indicating potent antioxidant potential. researchgate.net The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. frontiersin.org

Table 2: Radical Scavenging Activity of Brazilin

| Assay | Compound | IC50 Value | Comparison | Reference |

|---|---|---|---|---|

| DPPH | Brazilin | 0.067 µg/mL | More potent than Vitamin C (0.542 µg/mL) | researchgate.net |

In addition to direct radical scavenging, some compounds can exert antioxidant effects by upregulating the body's own endogenous antioxidant defense systems. This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). For example, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. researchgate.net Some natural compounds have been shown to enhance the expression and activity of these antioxidant enzymes, often through the activation of signaling pathways like the Nrf2 pathway. mdpi.com While direct studies on this compound are not available, the potential for related phenolic structures to influence these endogenous systems is an area of interest.

Protective Effects of this compound Against Oxidative Stress in Cell Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various cellular damage and pathological conditions. frontiersin.org this compound has demonstrated protective effects against oxidative stress in various cell models.

Studies have shown that certain compounds can protect against oxidative stress-induced cell death by modulating key antioxidants. mdpi.com For instance, some natural compounds have been found to decrease the production of ROS and protect retinal pigment epithelial (RPE) cells from oxidative damage. mdpi.com The protective mechanisms often involve the modulation of signaling pathways and the enhancement of both non-enzymatic and enzymatic antioxidants. mdpi.com In human retinal pigment epithelial cells, for example, lutein (B1675518) and its derivatives have been shown to protect against H2O2-induced oxidative stress by modulating MAPKs and downstream apoptotic molecules. mdpi.com

While direct studies on this compound are limited, the known effects of structurally related polyphenolic compounds suggest potential mechanisms. Polyphenols are known to exert protective effects against oxidative stress. mdpi.com The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response, and its activation can mitigate inflammatory lung damage by inhibiting inflammatory pathways. frontiersin.org Natural compounds can activate this pathway, leading to the expression of downstream antioxidant factors that inhibit excessive oxidative stress. frontiersin.org

Oxidative stress is a significant factor in the injury of retinal pigment epithelium (RPE) cells, which can contribute to age-related macular degeneration (AMD). nih.gov Studies using sodium iodate (B108269) (NaIO3) as an oxidative stress inducer in RPE cells have shown that while it can induce cytosolic ROS production and activate cell death pathways, it also triggers protective mechanisms like autophagy. nih.gov This suggests a complex interplay of signaling pathways in response to oxidative stress.

Antimicrobial and Antiviral Activities of this compound

This compound has shown promise as an antimicrobial and antiviral agent in preclinical studies.

Mechanisms of Action Against Bacterial Pathogens by this compound

The primary mechanisms of antimicrobial agents often involve interference with essential bacterial processes such as cell wall synthesis, plasma membrane integrity, nucleic acid synthesis, ribosomal function, and metabolic pathways. nih.govopenstax.org Phenolic compounds, a class to which this compound belongs, are known to have antimicrobial activity. frontiersin.org Their antibacterial effect can be attributed to several mechanisms, including interactions with the cell membrane, chelation of metal ions, and inhibition of enzyme activity. frontiersin.org

Destruction of the cell membrane is a key target for many antimicrobial agents. frontiersin.org Phenolic acids can alter the permeability of the cell membrane, leading to the leakage of intracellular macromolecules and ultimately cell death. frontiersin.org This damage to the cell membrane can also increase the susceptibility of bacteria to other antibiotics. frontiersin.org

Antimicrobial agents can interfere with nucleic acid synthesis by inhibiting nucleotide synthesis, preventing DNA from functioning as a proper template, or interfering with the polymerases involved in replication and transcription. nih.gov Some agents act as nucleotide analogs that get incorporated into polynucleotides. nih.gov

The main mechanisms of bacterial resistance to antimicrobial agents include limiting the uptake of a drug, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell. aimspress.com

Antifungal Properties and Molecular Targets of this compound

This compound has demonstrated antifungal properties, and its molecular targets are an area of active investigation. Many antifungal agents work by disrupting the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. mdpi.com Other mechanisms include the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.

Natural polyphenols have been assessed for their potential to target specific fungal enzymes. mdpi.com For instance, in silico studies have suggested that compounds like curcumin (B1669340) can target enzymes such as superoxide dismutase, catalase, and isocitrate lyase. mdpi.com The antifungal efficacy of polyphenols can be attributed to their ability to inhibit key fungal enzymes like CYP51, which is involved in ergosterol biosynthesis. mdpi.com

Carbonic anhydrase (CA) has also been identified as a potential target for antifungal drugs due to its crucial role in fungal growth, virulence, and pH homeostasis. icm.edu.pl Some natural compounds have been shown to bind to the active sites of CA proteins in fungi, thereby affecting their catalytic activities. icm.edu.pl

Enzymes in the amino acid biosynthesis pathways of fungi are also attractive targets for antifungal agents, as these pathways are often essential for the fungus but absent in humans. nih.gov Inhibitors of these enzymes have shown significant antifungal activity. nih.gov

Antiviral Efficacy and Underlying Mechanisms of this compound

This compound has shown potential antiviral activity in preclinical studies. The mechanisms of action for antiviral drugs are diverse and often target specific stages of the viral life cycle. msdvetmanual.com These can include interference with viral attachment to host cells, inhibition of viral entry, uncoating, replication of the viral genome, synthesis of viral proteins, or the assembly and release of new virus particles. msdvetmanual.com

Some natural substances have been found to possess broad-spectrum antiviral activity. nih.gov For example, Shilajit and its constituent, humic acid, have demonstrated inhibitory activity against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). nih.gov The proposed mechanisms for their antiviral action include partial virus inactivation and interference with virus attachment to the host cell. nih.gov

Broad-spectrum antiviral agents often target host cell factors that are essential for the replication of multiple viruses or highly conserved viral proteins. frontiersin.org For instance, some compounds target viral RNA-dependent RNA polymerases, which are crucial for the replication of many RNA viruses. frontiersin.org Other strategies involve blocking the interaction between viral proteins and host cell proteins that are necessary for viral budding and release. frontiersin.org

The development of resistance is a significant challenge in antiviral therapy. nih.gov Therefore, there is a continuous need for new antiviral drugs with novel mechanisms of action. nih.gov

Anticancer Mechanisms of this compound (Preclinical Models)

In preclinical models, this compound has exhibited anticancer properties through various mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest by this compound

The induction of apoptosis (programmed cell death) and cell cycle arrest are key strategies for many anticancer agents. researchgate.net this compound has been shown to trigger these processes in cancer cells.

Induction of Apoptosis:

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.net Many natural compounds, including polyphenols, have been found to induce apoptosis in cancer cells. mdpi.com For example, the polyphenols α-mangostin and nordihydroguaiaretic acid have been shown to induce apoptosis in medulloblastoma cells, likely through the generation of oxidative stress. mdpi.com

The process of apoptosis involves the activation of a cascade of enzymes called caspases. researchgate.net Studies have shown that some dietary compounds can promote apoptosis by increasing the activation of caspases-3, -7, and -9, and enhancing the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov They can also decrease the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin. nih.gov

Cell Cycle Arrest:

The cell cycle is a tightly regulated process that controls cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Cell cycle arrest is a mechanism that halts the progression of the cell cycle, preventing cancer cells from dividing.

This compound can induce cell cycle arrest at different phases. Some compounds cause an arrest in the G2/M phase of the cell cycle. mdpi.com This is often associated with the regulation of proteins like p21, cyclin B, and cdk1. mdpi.com Other compounds can induce cell cycle arrest at the G0/G1 or S phases. mdpi.comualberta.ca For instance, the dietary compound luteolin (B72000) has been found to inhibit cyclin-dependent kinase (CDK) 4 and CDK2 activity, leading to G1 arrest in colon cancer cells. nih.gov It can also promote G2/M arrest by downregulating cyclin B1 expression and inhibiting cdc2 activity. nih.gov

Inhibition of Angiogenesis and Metastasis by this compound

Information regarding the direct effects of this compound on angiogenesis and metastasis is sparse in published preclinical studies. While some compound databases include "inhibits angiogenesis" as a potential activity for this compound, these are typically high-level classifications without associated experimental data to substantiate the claim. google.comfrontiersin.org Conversely, other databases categorize its activity as "undetermined." amazonaws.comuni-leipzig.de

Molecular Targets and Signaling Pathways in this compound Anticancer Activity

Direct molecular targets and specific signaling pathways modulated by this compound in its potential anticancer activity have not been extensively characterized in the scientific literature. However, research on its parent compound, brazilin, and synthetic aza-brazilin derivatives offers insights into possible mechanisms for this class of molecules. thieme-connect.comthieme-connect.comnih.gov

Studies on brazilin have shown it can induce apoptosis in cancer cells through various mechanisms. In lung cancer cells, brazilin treatment was found to increase the expression of p53, caspase-9, and caspase-3, indicating an induction of the intrinsic apoptosis pathway. frontiersin.org It has also been suggested that brazilin may act as an iron chelator, a mechanism considered to have anticancer potential due to the high iron requirement of proliferating cancer cells. frontiersin.org

Synthetic aza-brazilin derivatives have demonstrated potent cytotoxic activity against several human cancer cell lines, including colon (HT29), lung (A549), and leukemia (HL60, K562) cells. thieme-connect.com Further hybridization of aza-brazilan derivatives with imidazolium (B1220033) salts yielded compounds with significant potency, with some showing IC50 values in the low micromolar and even nanomolar range against liver (SMMC-7721) and breast (MCF-7) cancer cell lines. nih.gov One of these derivatives was found to induce G0/G1 cell cycle arrest and apoptosis in SMMC-7721 cells. nih.gov

Key signaling pathways frequently implicated in cancer, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, are common targets for novel therapeutics. mdpi.com While brazilin has been shown to interact with proteins like BCL-2 and BAF1 in silico, direct evidence of this compound modulating these specific cancer-related pathways is currently lacking. frontiersin.org

Table 1: In Vitro Anticancer Activity of Aza-Brazilin Derivatives (Related Compounds)

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Aza-brazilin derivative 4e | HL-60 (Leukemia) | 0.4 | thieme-connect.com |

| Aza-brazilin derivative 4i | HL-60 (Leukemia) | 2.2 | thieme-connect.com |

| Imidazolium salt hybrid 55 | SMMC-7721 (Liver) | 0.52 | nih.gov |

| Imidazolium salt hybrid 55 | MCF-7 (Breast) | 1.30 | nih.gov |

| Imidazolium salt hybrid 57 | MCF-7 (Breast) | 0.35 | nih.gov |

Neuroprotective and Neurobiological Activities of this compound

Preclinical, in vitro, and non-human in vivo studies focusing specifically on the neuroprotective and neurobiological activities of this compound are not prominently featured in the available scientific literature. While one database includes a "neuroprotective" tag for the compound, it is presented without a direct citation or supporting experimental evidence. frontiersin.org Research into other natural compounds, such as phenolic acids and flavonoids, has demonstrated neuroprotective effects by mitigating ischemia, neuroinflammation, and apoptosis. nih.gov

Mechanisms in Neuroinflammation Modulation by this compound

There is currently a lack of published research investigating the specific mechanisms by which this compound might modulate neuroinflammation. Neuroinflammation is a complex process involving the activation of microglia and astrocytes and the release of inflammatory mediators like cytokines and chemokines through signaling pathways such as NF-κB and the NLRP3 inflammasome. frontiersin.orgsysy-histosure.commdpi.com The parent compound of this compound, brazilin, has been reported to possess anti-inflammatory properties, but a direct link and mechanistic study for this compound in the context of neuroinflammation has not been established. thieme-connect.com

This compound's Effects on Neuronal Survival and Differentiation

Scientific studies detailing the effects of this compound on neuronal survival and differentiation are not available. Neuronal survival is a critical process regulated by complex signaling pathways, including those involving neurotrophic factors and responses to cellular stress. thermofisher.comnih.govfrontiersin.org While various compounds are studied for their ability to protect neurons from cell death or to promote their maturation, research has not yet extended to include this compound in this context. nih.govfrontiersin.orgnih.gov

Other Investigated Biological Activities of this compound

Beyond the areas of oncology and neurobiology, the broader biological activity profile of this compound remains largely uncharacterized. The compound has been identified in the metabolite profile of certain bacteria and is listed in various chemical and screening databases, often with its biological activity noted as "undetermined". nih.govamazonaws.comuni-leipzig.de

Immunomodulatory Effects of this compound

Direct evidence from preclinical studies on the immunomodulatory effects of this compound is limited. The parent compound, brazilin, has been noted for its ability to modulate immune function. thieme-connect.com Additionally, an early scientific report mentions the chemical synthesis of this compound in a volume that also discusses the immunomodulatory activity of a different compound, but no direct functional link between this compound and immunomodulation was made. archive.org The modulation of the immune system by small molecules can occur through various mechanisms, including the regulation of cytokine production and the activation of different immune cell types. mdpi.comoaepublish.com However, specific research to determine if this compound possesses such activities has not been published.

Metabolic Regulatory Mechanisms of this compound

Based on an extensive review of publicly available preclinical, in vitro, and non-human in vivo studies, there is currently no specific information detailing the metabolic regulatory mechanisms of the chemical compound this compound.

Searches for research on the effects of this compound on key metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and on cellular processes like redox balance, did not yield any relevant results. Furthermore, no studies were identified that link this compound to the inhibition or activation of metabolic enzymes, including Pyruvate Kinase M2 (PKM2), a common target for metabolic regulation.

Therefore, the detailed research findings, data tables, and discussion of metabolic regulatory actions as requested cannot be provided for this compound due to the absence of available scientific literature on this specific topic.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Anhydrobrazilic Acid Analogues

Elucidation of Key Pharmacophores and Structural Motifs within Anhydrobrazilic Acid

No published studies were found that perform a pharmacophore analysis for this compound. Such studies are essential for identifying the key electronic and steric features responsible for biological activity, but this work has not been reported for this specific molecule.

Stereochemical Influences on this compound's Potency and Selectivity

While the principles of stereochemistry are crucial in drug discovery, with different enantiomers or diastereomers of a molecule often exhibiting varied biological effects, no studies have been conducted on the stereoisomers of this compound. mdpi.comlongdom.org Research into the synthesis of its specific stereoisomers and the subsequent evaluation of their potency and selectivity has not been published.

Computational and Experimental Approaches in this compound SAR/SPR Studies

There is no evidence of computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, being performed on this compound. mdpi.com These methods are vital for predicting the interaction of a molecule with a biological target and for guiding the design of more potent analogues, but the foundational data and specific research are absent for this compound.

Pharmacological Characterization of Anhydrobrazilic Acid Preclinical and Non Human in Vitro/in Vivo

Preclinical Pharmacokinetic Profiles of Anhydrobrazilic Acid

The pharmacokinetic profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, has not been characterized for this compound in non-human systems.

Absorption and Distribution Studies of this compound in Non-Human Animal Models

There are no available scientific studies detailing the absorption or distribution of this compound in any non-human animal models. Research has not yet been published on its bioavailability, plasma protein binding, or tissue distribution following administration.

Biotransformation and Metabolic Pathways of this compound

Information regarding the biotransformation and metabolic pathways of this compound is not present in the current scientific literature. The enzymes responsible for its metabolism and the resulting metabolites have not been identified.

Excretion Routes of this compound and Its Metabolites in Non-Human Systems

There are no published data describing the routes of excretion for this compound or its potential metabolites from non-human systems. The roles of renal, biliary, or other excretion pathways have not been investigated.

Pharmacodynamic Evaluation of this compound in Target Systems

The pharmacodynamic properties of this compound, which describe its biochemical and physiological effects on target systems, remain largely uninvestigated. A high-throughput screening study that included this compound to assess interactions with the antifungal agent fluconazole (B54011) reported its activity as "undetermined" and "not tested". biorxiv.org

Dose-Response Relationships of this compound in Preclinical Models

No studies establishing a dose-response relationship for this compound in any preclinical model are available in the scientific literature. Consequently, key parameters such as the EC₅₀ or IC₅₀ have not been determined.

Advanced Analytical Methodologies for Anhydrobrazilic Acid Quantification and Detection

Chromatographic Methods for Anhydrobrazilic Acid Analysis in Complex Matrices

Chromatographic techniques are paramount for the separation of this compound from its precursors, such as brazilin (B1667509) and brazilein (B1663177), and other related compounds present in natural extracts or reaction mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of non-volatile compounds like this compound. shimadzu.com Reversed-phase columns, particularly C18, are frequently used for the separation of phenolic compounds from Caesalpinia species. nih.govresearchgate.net

UV/Vis Detection: HPLC coupled with a UV/Vis or Photodiode Array (PDA) detector is a robust method for quantification. The detection wavelength is selected based on the absorption maxima of the analyte. This compound, also identified as a dehydro-brazilein product or brazilein type B, exhibits a maximal absorption band at 450 nm in an acidic environment, which is suitable for selective detection. rsc.org Other absorption bands have been noted at 237, 257, 322, and 384 nm. rsc.org Gradient elution, often using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is typically required to resolve the various components in complex extracts. nih.govresearchgate.net

Mass Spectrometry (MS) Detection: For enhanced selectivity and structural confirmation, HPLC is coupled with a mass spectrometer (HPLC-MS). Techniques like Electrospray Ionization (ESI) are used to generate ions of the target molecule for detection. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, confirming the elemental composition of this compound (C₁₆H₁₀O₄). rsc.org The combination of retention time from HPLC with the mass-to-charge ratio (m/z) from MS provides a high degree of confidence in the identification and quantification of the compound, even at low concentrations. nih.govnih.gov

| Parameter | Condition 1 (Adapted from Brazilin Analysis) | Condition 2 (Adapted from Homoisoflavonoid Analysis) |

|---|---|---|

| Column | Halo C18 (4.6 × 150 mm, 5 µm) researchgate.net | C18 Column nih.gov |

| Mobile Phase | A: Methanol B: 2.5% Acetic Acid in Water researchgate.net | A: Methanol B: 0.1% Acetic Acid in Water nih.gov |

| Elution Mode | Gradient researchgate.net | Gradient nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | Not specified |

| Detection (UV/Vis) | 280 nm (for brazilin) researchgate.net | 330 nm (for homoisoflavonoids) nih.gov |

| Detection (MS) | Not specified | Electrospray Ionization (ESI) nih.gov |

Due to its low volatility and high polarity stemming from its chemical structure, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC-MS can be employed for its analysis following a chemical derivatization step to convert it into a more volatile and thermally stable compound. colostate.edujfda-online.com

The most common derivatization strategy for acidic and phenolic compounds is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. Another approach is alkylation to form esters (e.g., methyl esters), which increases volatility. jfda-online.com

Once derivatized, the compound can be separated on a nonpolar capillary column and detected by a mass spectrometer. japsonline.comneliti.com The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for structural confirmation and quantification. This method is particularly useful for identifying trace amounts of the compound in complex matrices where other components might interfere with HPLC analysis.

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and minimal sample consumption. unl.edu In its Capillary Zone Electrophoresis (CZE) mode, analytes are separated based on their mass-to-charge ratio in a buffer-filled capillary under the influence of a high-voltage electric field. agriculturejournals.cz

For a compound like this compound, which can carry a negative charge at appropriate pH levels, CZE is a viable separation method. The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). mdpi.com Borate buffers are commonly used for such separations. agriculturejournals.cz Detection is typically performed using in-line UV/Vis absorbance, taking advantage of the chromophoric nature of the molecule. agriculturejournals.cz CE is particularly advantageous for separating structurally similar molecules and isomers that may be challenging to resolve by HPLC. nih.gov

Spectroscopic Techniques for this compound Quantification

Spectroscopic methods provide rapid and often non-destructive ways to quantify this compound, primarily by measuring its interaction with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and accessible technique for quantifying a known chromophoric compound in a solution. The quantification is based on the Beer-Lambert law, which correlates absorbance with concentration.

Research has identified the specific UV-Vis absorption profile of this compound (as brazilein type B). rsc.org In an acidic environment, it displays a distinct yellow color with a primary absorption maximum (λmax) at 450 nm. rsc.org Additional absorbance bands are also present at lower wavelengths. rsc.org By measuring the absorbance at 450 nm and using a predetermined molar absorptivity coefficient or a calibration curve, the concentration of this compound in a sample can be accurately determined, provided there are no interfering substances that absorb at the same wavelength.

| Absorption Band | Wavelength (nm) |

|---|---|

| Primary λmax | 450 rsc.org |